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Compound of Interest

Compound Name: (RS)-Minesapride

Cat. No.: B15614863

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial data for
(RS)-Minesapride, a novel 5-HT4 receptor partial agonist, in the treatment of Irritable Bowel
Syndrome with Constipation (IBS-C). The document synthesizes available quantitative data,
details experimental methodologies, and visualizes key biological and procedural pathways to
offer a thorough resource for drug development professionals.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic, efficacy, and safety data from Phase
1 and Phase 2 clinical trials of minesapride.

Table 1: Phase 1 Pharmacokinetic and Safety Data in
Healthy Volunteers
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Young Subjects (single 40 Elderly Subjects (single 40

Parameter
mg dose) mg dose)
Pharmacokinetics
Cmax (ng/mL) 2117.5 2302.1
Half-life (approx. hours) 7 7
Safety
Serious Adverse Events None Observed None Observed
Most Common Adverse Event Diarrhea Diarrhea

Data from an open-label, single-dose study in 12 young and 12 elderly Japanese subjects.[1]

Table 2: Efficacy Data from a 4-Week Phase 2a Study in
IBS-C Patients

Efficacy Endpoint Placebo Minesapride 12 mg Minesapride 40 mg

Change from Baseline
in Weekly CSBMs - Greater than Placebo P = 0.040 vs Placebo
(Week 4)

Improvement in
Abdominal Symptoms - - Improved

Score

Decrease in Overall
IBS Severity Index - P = 0.048 vs Placebo P < 0.001 vs Placebo
Score

Data from a double-blind, placebo-controlled study in 171 patients with Rome lll-defined IBS-C
in Japan.[2][3]

Table 3: Efficacy Data from a 12-Week Phase 2b Study in
IBS-C Patients
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Efficacy Placebo Minesapride Minesapride Minesapride
Endpoint (n=103) 10 mg (n=103) 20 mg (n=104) 40 mg (n=101)
FDA Composite

13.6% (14/103) 13.6% (14/103) 19.2% (20/104) 14.9% (15/101)
Responder Rate

Stricter
Composite P <0.05vs
Responder Rate Placebo

(=9/12 weeks)

Change from

o 1.89+0.20 (P <
Baseline in SBM

0.84 +0.20 1.33+0.19 1.45+0.19 0.001 vs

Frequenc
a Y Placebo)

(Week 12)

Data from a double-blind, placebo-controlled, dose-finding study in 411 patients with Rome IV-
defined IBS-C.[4][5]

Table 4: Safety Data from Phase 2 Studies in IBS-C
Patients

. 4-Week Study (Pooled
Adverse Event Profile ) . 12-Week Study
Minesapride vs. Placebo)
Treatment-Emergent AEs 55.0% vs 60.0%
Most Common Adverse Event Diarrhea (42.9% vs 37.1%) Mild Diarrhea

Data from two separate Phase 2 clinical trials.[2][3][4]

Experimental Protocols
Phase 1 Study in Healthy Volunteers

A Phase 1, open-label, single-dose study was conducted to evaluate the pharmacokinetics and
safety of minesapride.[1]
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o Participants: The study enrolled 12 healthy young and 12 healthy elderly Japanese subjects.
[1]

« Intervention: A single oral dose of 40 mg of minesapride was administered in a fasted state.

[1]

» Pharmacokinetic Analysis: Plasma concentrations of minesapride were measured at various
time points to determine the maximum concentration (Cmax) and half-life. Metabolite profiles
in plasma and urine were also analyzed.[1]

o Safety Assessment: Safety was monitored through the recording of adverse events (AEs).[1]

Phase 2a Clinical Trial (4-Week Study)

This was a double-blind, placebo-controlled Phase 2 study to assess the efficacy and safety of

minesapride in patients with IBS-C.[2][3]

o Participants: 171 patients with Rome llI-defined IBS-C were recruited across 33 centers in
Japan.[2][3]

o Randomization and Intervention: Patients were randomly assigned to receive either placebo
or minesapride at doses of 1, 4, 12, or 40 mg, administered once daily for 4 weeks.[2][3]

» Efficacy Endpoints: The primary outcome measures included:

o Change from baseline in the weekly frequency of complete spontaneous bowel
movements (CSBMSs).[2][3]

o Improvement in abdominal symptoms.[2][3]

o Change in the overall score of the Japanese version of the IBS Severity Index (IBSSI-J).

[2](3]

o Safety Assessment: Adverse events were recorded throughout the study.[2][3]

Phase 2b Clinical Trial (12-Week Study)
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A double-blind, placebo-controlled, dose-finding study was conducted to further evaluate the

efficacy and safety of minesapride in IBS-C patients.[4][5]

Participants: 411 patients with Rome IV-defined IBS-C were enrolled.[4][5]

Randomization and Intervention: Patients were randomized to receive placebo or
minesapride at doses of 10, 20, or 40 mg per day for 12 weeks.[4][5]

Primary Efficacy Endpoint: The primary endpoint was the Food and Drug Administration
(FDA) composite responder rate. A responder was defined as a patient who experienced an
increase of one or more CSBMs from baseline and a 230% improvement from baseline in
the weekly average of worst abdominal pain score, both in the same week for at least 6 out
of the 12 weeks.[4][5]

Secondary Efficacy Endpoints: A stricter composite endpoint (response for =9 out of 12
weeks) and the change in spontaneous bowel movement (SBM) frequency were also
assessed.[4]

Safety Assessment: The incidence and severity of adverse events were monitored.[4]

Irritable Bowel Syndrome Severity Index (IBSSI-J)

The Japanese version of the Irritable Bowel Syndrome Severity Index (IBSSI-J) is a validated

instrument for assessing the severity of IBS.[6][7][8] It consists of five items, each rated on a

100-point visual analog scale:

Severity of abdominal pain[8]

Frequency of abdominal pain[8]

Intensity of abdominal distention[8]

Dissatisfaction with bowel habits[8]

Interference with quality of life[8]

The total score ranges from 0 to 500, with higher scores indicating greater severity. Severity

levels are categorized as:
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o Mild: 75 - 174[8]
e Moderate: 175 - 299[8]

e Severe: 300 - 500(8]

Signaling Pathways and Experimental Workflows
(RS)-Minesapride Mechanism of Action: 5-HT4 Receptor
Signaling

Minesapride is a partial agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor.[2][3] The
binding of minesapride to the 5-HT4 receptor, a G-protein coupled receptor on enteric neurons,
initiates a signaling cascade that is believed to underlie its prokinetic effects.

Physiological Effect

Click to download full resolution via product page

Minesapride's 5-HT4 receptor signaling cascade.

Experimental Workflow for a Phase 2 Clinical Trial

The following diagram illustrates a generalized workflow for the Phase 2 clinical trials of
minesapride, from patient recruitment to data analysis.
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Trial Setup & Recruitment
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Generalized workflow of a Phase 2 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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